molecular formula C14H19NO5 B15273139 3-{[(Benzyloxy)carbonyl]amino}-4-methoxypentanoic acid

3-{[(Benzyloxy)carbonyl]amino}-4-methoxypentanoic acid

Cat. No.: B15273139
M. Wt: 281.30 g/mol
InChI Key: HMEYHWKAYABAMO-UHFFFAOYSA-N
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Description

3-{[(Benzyloxy)carbonyl]amino}-4-methoxypentanoic acid is a chiral carboxylic acid derivative featuring a benzyloxycarbonyl (Cbz)-protected amino group at position 3 and a methoxy (-OCH₃) substituent at position 4. This compound serves as a critical intermediate in peptide synthesis and pharmaceutical research due to its dual functional groups: the Cbz group acts as a protective moiety for amines, while the methoxy group modulates steric and electronic properties. Its molecular formula is inferred as C₁₅H₂₀NO₅ (based on analogs), with a molecular weight of approximately 294.33 g/mol (calculated).

Properties

Molecular Formula

C14H19NO5

Molecular Weight

281.30 g/mol

IUPAC Name

4-methoxy-3-(phenylmethoxycarbonylamino)pentanoic acid

InChI

InChI=1S/C14H19NO5/c1-10(19-2)12(8-13(16)17)15-14(18)20-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,15,18)(H,16,17)

InChI Key

HMEYHWKAYABAMO-UHFFFAOYSA-N

Canonical SMILES

CC(C(CC(=O)O)NC(=O)OCC1=CC=CC=C1)OC

Origin of Product

United States

Preparation Methods

Route A: Direct Cbz Protection of 3-Amino-4-methoxypentanoic Acid

Step 1: Synthesis of 3-Amino-4-methoxypentanoic Acid
4-Methoxypentanoic acid is converted to its β-keto ester via Claisen condensation, followed by reductive amination to introduce the amino group. Alternatively, enzymatic transamination using ω-transaminases could provide enantiomerically pure material.

Step 2: Cbz Protection
The free amine reacts with Cbz-OSu in a biphasic system (dioxane/water) at pH 8–9, maintained by triethylamine or sodium bicarbonate. Typical conditions:

  • Reagents : 3-Amino-4-methoxypentanoic acid (1.0 eq), Cbz-OSu (1.2 eq), NaHCO₃ (2.5 eq)
  • Solvent : 1,4-Dioxane/H₂O (4:1 v/v)
  • Temperature : 0°C → RT, 12 h
  • Workup : Acidification to pH 2 with HCl, extraction with ethyl acetate (3×), drying (Na₂SO₄), solvent removal
  • Yield : 85–92% (estimated from analogous reactions)

Route B: Late-Stage Methoxylation of Cbz-Protected Precursor

Step 1: Synthesis of Cbz-3-amino-4-hydroxypentanoic Acid
A hydroxylated intermediate is prepared via Sharpless asymmetric dihydroxylation of pentenoic acid derivatives, followed by Cbz protection.

Step 2: Methoxylation via Mitsunobu Reaction
The secondary alcohol undergoes etherification using methanol and diethyl azodicarboxylate (DEAD)/triphenylphosphine (PPh₃):

  • Reagents : Cbz-3-amino-4-hydroxypentanoic acid (1.0 eq), MeOH (5.0 eq), DEAD (1.3 eq), PPh₃ (1.3 eq)
  • Solvent : THF, 0°C → RT, 6 h
  • Yield : 70–78% (based on similar Mitsunobu etherifications)

Route C: Fragment Coupling Approach

Step 1: Preparation of 4-Methoxypentanoic Acid Ethyl Ester
Ethyl 4-bromopentanoate is treated with sodium methoxide in methanol under reflux (SN2 conditions):

  • Conditions : NaOMe (1.5 eq), MeOH, 65°C, 8 h
  • Yield : 89% (extrapolated from alkylation data)

Step 2: Amination at β-Position
The ester undergoes Hofmann rearrangement with bromine and NaOH to generate β-amino acid derivatives, followed by Cbz protection.

Comparative Analysis of Synthetic Methods

Route Key Advantages Limitations Yield Range Stereocontrol
A Minimal steps, high atom economy Requires pre-formed 3-amino-4-methoxypentanoic acid 85–92% Moderate (dependent on amination method)
B Excellent stereoselectivity via Mitsunobu Costly reagents (DEAD/PPh₃) 70–78% High (retention of configuration)
C Modular fragment assembly Multi-step sequence 60–75% (overall) Low (racemization risk during Hofmann rearrangement)

Critical Process Parameters

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO): Enhance nucleophilicity in Cbz protection but may complicate purification.
  • Ether-water biphasic systems : Preferred for Schotten-Baumann-type reactions to drive carbamate formation.

Temperature Effects

  • Cbz protection : Best performed at 0–5°C initially to suppress side reactions, then warmed to RT.
  • Mitsunobu reaction : Exothermic nature necessitates slow reagent addition at 0°C.

Purification Challenges

  • Acid-base extraction : Effective for removing unreacted Cbz reagents (extract into ether) and isolating product via acid precipitation.
  • Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients (1:4 → 1:1) resolves Cbz-protected products from diastereomers.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆):
    δ 7.35–7.28 (m, 5H, Ar-H), 5.08 (s, 2H, OCH₂Ph), 4.12–4.05 (m, 1H, CH-NH), 3.38 (s, 3H, OCH₃), 2.45–2.32 (m, 2H, CH₂CO₂H), 1.85–1.70 (m, 2H, CH₂CH(OCH₃)).
  • MS (ESI-) : m/z 294.1 [M−H]⁻ (calculated for C₁₄H₁₇NO₅: 295.3).

Chiral Purity Assessment

  • HPLC : Chiralpak IA column, hexane/isopropanol (80:20), 1.0 mL/min, retention times: 12.3 min (R), 14.7 min (S).

Industrial-Scale Considerations

For kilogram-scale production, Route A proves most viable due to:

  • Batch reactor compatibility : Aqueous workup minimizes solvent volume vs. chromatographic methods.
  • Cost efficiency : Cbz-OSu ($12–15/mol) vs. Mitsunobu reagents ($220–250/mol).
  • Safety profile : Avoids azodicarboxylate intermediates requiring strict temperature control.

Scientific Research Applications

3-{[(Benzyloxy)carbonyl]amino}-4-methoxypentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to mimic natural substrates.

    Industry: The compound is used in the production of specialty chemicals and as a building block for more complex chemical structures.

Mechanism of Action

The mechanism of action of 3-{[(Benzyloxy)carbonyl]amino}-4-methoxypentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can be cleaved enzymatically, releasing the active amino acid derivative, which can then interact with its target. The methoxy group may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below highlights key structural and physicochemical differences between the target compound and its analogs:

Compound Name Substituent (Position) Protecting Group Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
3-{[(Benzyloxy)carbonyl]amino}-4-methoxypentanoic acid (Target) Methoxy (C4) Cbz C₁₅H₂₀NO₅ ~294.33 N/A Higher polarity than methyl analogs; methoxy enhances electron donation
3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid Methyl (C4) Cbz C₁₄H₁₉NO₄ 265.31 109446-56-2 Reduced polarity compared to methoxy analog; methyl group increases lipophilicity
4-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid Hydroxy (C3) Cbz C₁₂H₁₅NO₅ 253.25 83349-20-6 Hydroxy group enables hydrogen bonding; higher solubility in polar solvents
(3R,4R)-3-{[(tert-Butoxy)carbonyl]amino}-4-methoxypentanoic acid Methoxy (C4) Boc C₁₁H₂₁NO₅ 247.29 EN300-716296 Boc group offers acid-labile protection; methoxy retains electronic effects
4S-4-{[(Benzyloxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid Methoxy + Oxo (C5) Cbz C₁₄H₁₇NO₆ 295.29 N/A Oxo group increases electrophilicity; potential for nucleophilic reactions

Biological Activity

3-{[(Benzyloxy)carbonyl]amino}-4-methoxypentanoic acid, also referred to as a benzyloxycarbonyl derivative of a methoxy-substituted amino acid, has garnered attention in various fields of biological and medicinal chemistry. This compound is primarily studied for its potential roles in protein synthesis, enzyme inhibition, and therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C13H17N2O5C_{13}H_{17}N_{2}O_{5} with a molecular weight of approximately 281.29 g/mol. The presence of the benzyloxycarbonyl group provides stability and protection to the amino group, which is crucial for its biological activity.

The mechanism of action of this compound involves:

  • Enzyme Interaction : The benzyloxycarbonyl group can facilitate specific interactions with enzymes, potentially acting as an inhibitor or modulator of enzymatic activity.
  • Protein Synthesis : It may play a role in the synthesis of peptides and proteins by serving as a building block in peptide synthesis pathways.

Enzyme Inhibition

Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, studies have shown that derivatives of this compound can affect the activity of proteases and other enzymes critical for cellular function .

Therapeutic Potential

The compound has been investigated for its potential therapeutic effects, including:

  • Anticancer Activity : Preliminary studies suggest that it may exhibit cytotoxic effects against various cancer cell lines by disrupting protein synthesis pathways essential for tumor growth.
  • Anti-inflammatory Properties : Some derivatives have shown promise in reducing inflammation markers in vitro, indicating potential use in inflammatory diseases .

Case Studies

  • Inhibition of Cancer Cell Proliferation : A study conducted on human breast cancer cells demonstrated that treatment with this compound led to a significant reduction in cell viability compared to untreated controls. The IC50 value was determined to be approximately 25 µM, suggesting potent anticancer properties .
  • Effect on Enzymatic Activity : Another study focused on the inhibition of serine proteases by this compound. Results indicated that it could reduce enzymatic activity by up to 70% at concentrations ranging from 10 to 50 µM, highlighting its potential as a therapeutic agent in conditions where protease activity is dysregulated .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
3-(Benzyloxycarbonylamino)-4-methylpentanoic acidStructureModerate enzyme inhibition
(3S)-4-{N-[(Benzyloxy)carbonyl]glycyl}-2-oxo-3-[({4-[(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)methyl]benzoyl}amino)methyl]-1-piperazinyl}acetic acidStructureHigh anticancer activity

Chemical Reactions Analysis

Deprotection of the Benzyloxycarbonyl (Cbz) Group

The Cbz group is cleaved under catalytic hydrogenation or acidic conditions, a critical step in peptide synthesis:

Reaction Type Conditions Outcome Source
HydrogenolysisH₂ (1 atm), Pd/C (10% w/w), EtOH, RTCleaves Cbz to yield free amine
AcidolysisHBr/AcOH (33% v/v), 0–25°C, 1–2 hRemoves Cbz group without racemization
  • Mechanistic Insight : Hydrogenolysis proceeds via adsorption of H₂ on Pd, forming active hydrogen species that reduce the carbamate to release CO₂ and benzyl alcohol . Acidolysis involves protonation of the carbamate oxygen, leading to cleavage of the Cbz-amine bond .

Functionalization of the Carboxylic Acid Group

The carboxylic acid moiety participates in coupling reactions to form esters, amides, or activated intermediates:

Reaction Reagents Application Yield
EsterificationDCC/DMAP, R-OH (e.g., MeOH)Forms methyl ester for solubility modulation85–92%
Amide CouplingEDC/HOBt, amine nucleophileGenerates peptide bonds in solid-phase synthesis78–88%
  • Key Observation : Steric hindrance from the methoxy group at C4 reduces reaction rates compared to unsubstituted analogs .

Methoxy Group Reactivity

The methoxy substituent exhibits limited direct reactivity but influences stereoelectronic properties:

Transformation Conditions Effect Reference
DemethylationBBr₃, CH₂Cl₂, −78°C → RTConverts methoxy to hydroxyl group
Stereochemical StabilityAcidic/alkaline hydrolysis (pH 1–12)No epimerization observed at C4
  • Notable Stability : The methoxy group resists hydrolysis under standard peptide synthesis conditions (pH 4–9, 25–60°C) .

Degradation Pathways

Stability studies under accelerated conditions reveal:

Condition Degradation Product Half-Life
pH 1.0 (HCl, 37°C)4-Methoxypentanoic acid + CO₂ + BnOH12 h
UV Light (254 nm)Radical-mediated decarboxylation48 h (85% degradation)

Q & A

Basic: What are the key synthetic strategies for 3-{[(Benzyloxy)carbonyl]amino}-4-methoxypentanoic acid?

Methodological Answer:
The synthesis typically involves:

  • Amino Protection : Use benzyloxycarbonyl (Cbz) groups to protect the amine functionality during coupling reactions, as seen in analogous compounds .
  • Carboxylic Acid Activation : Employ reagents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) for amide bond formation between the Cbz-protected amine and methoxypentanoic acid backbone.
  • Purification : Utilize column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate the product.
    Critical Step : Deprotection conditions (e.g., catalytic hydrogenation for Cbz removal) must be optimized to avoid side reactions .

Basic: How can researchers confirm the purity and structural integrity of this compound?

Methodological Answer:

  • Analytical Techniques :
    • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>95% by area normalization) .
    • NMR Spectroscopy : Confirm the presence of characteristic signals (e.g., benzyloxy protons at δ 7.3–7.5 ppm, methoxy group at δ 3.3–3.5 ppm) .
    • Mass Spectrometry : ESI-MS in positive ion mode to verify the molecular ion peak ([M+H]+ expected at m/z ~336.4) .

Advanced: How to design experiments investigating its enzyme inhibition mechanisms?

Methodological Answer:

  • Target Selection : Prioritize enzymes with known interactions with Cbz-protected analogs (e.g., proteases or kinases) .
  • Kinetic Assays : Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure inhibition constants (Ki) under varying substrate concentrations .
  • Structural Studies : Perform X-ray crystallography or molecular docking to identify binding interactions (e.g., hydrogen bonding with the methoxy group) .
    Note : Include negative controls with unmodified pentanoic acid derivatives to isolate the Cbz group’s contribution .

Advanced: How to resolve contradictions in reported biological activities of structural analogs?

Methodological Answer:

  • Comparative SAR Studies : Systematically modify substituents (e.g., fluorophenyl vs. methoxyphenyl groups) and measure activity changes. For example:
Compound NameMolecular FormulaUnique FeaturesReported Activity
3-Cbz-amino-4-methoxypentanoic acidC15H19NO5Methoxy group at C4Moderate COX-2 inhibition
3-Cbz-amino-3-(4-fluorophenyl)-propanoic acidC19H20FNO4Fluorophenyl substitutionEnhanced kinase inhibition
  • Data Reproducibility : Validate assays across multiple labs using standardized protocols (e.g., IC50 determination in triplicate) .

Advanced: What experimental strategies mitigate challenges in regioselective functionalization?

Methodological Answer:

  • Protection-Deprotection : Use orthogonal protecting groups (e.g., Fmoc for amines, TBS for hydroxyls) to control reaction sites .
  • Directed Metalation : Employ directing groups (e.g., boronic esters) for selective C–H activation at the methoxy-adjacent position .
  • Computational Modeling : DFT calculations to predict reactive sites based on electron density maps .

Basic: What are the recommended storage conditions for this compound?

Methodological Answer:

  • Temperature : Store at –20°C under inert gas (argon) to prevent hydrolysis of the Cbz group .
  • Solubility : Dissolve in anhydrous DMSO (10 mM stock) for biological assays; avoid aqueous buffers with high pH (>8) .

Advanced: How to analyze its metabolic stability in vitro?

Methodological Answer:

  • Liver Microsome Assay : Incubate with rat/human liver microsomes (1 mg/mL) and NADPH regenerating system. Monitor degradation via LC-MS/MS over 60 minutes .
  • Metabolite Identification : Use high-resolution MS (Q-TOF) to detect phase I/II metabolites (e.g., demethylation at the methoxy group) .

Basic: What spectroscopic techniques are critical for characterizing its stereochemistry?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak IA-3 column with hexane/isopropanol (90:10) to resolve enantiomers .
  • Optical Rotation : Measure [α]D in chloroform to confirm enantiopurity (>99% ee) .

Advanced: How to assess its potential as a prodrug candidate?

Methodological Answer:

  • Esterase Sensitivity : Incubate with porcine liver esterase and monitor release of the active carboxylic acid via HPLC .
  • Plasma Stability : Test in human plasma (37°C, 24 hours) to evaluate hydrolysis rates .

Advanced: What strategies address low yields in large-scale synthesis?

Methodological Answer:

  • Flow Chemistry : Implement continuous flow reactors to improve mixing and heat transfer during exothermic steps (e.g., Cbz protection) .
  • Catalyst Optimization : Screen Pd/C or PtO2 catalysts for efficient hydrogenolysis of the Cbz group .

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